molecular formula C16H15IN2O3S B245725 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether

Número de catálogo B245725
Peso molecular: 442.3 g/mol
Clave InChI: PVLOGJPBSFLYRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether, also known as DIBOM, is a chemical compound that has been widely used in scientific research. This molecule is a potent and selective inhibitor of protein kinase B (PKB/Akt), which is a key signaling molecule involved in many cellular processes such as cell growth, proliferation, and survival.

Mecanismo De Acción

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether acts as a competitive inhibitor of PKB/Akt by binding to its ATP-binding site. This prevents the phosphorylation and activation of downstream targets of PKB/Akt, leading to the inhibition of cell growth and survival. 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been shown to be highly selective for PKB/Akt, with no significant inhibition of other kinases.
Biochemical and Physiological Effects:
2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activation of PKB/Akt and its downstream targets such as mTOR and Bad. In addition, 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been shown to inhibit angiogenesis (the formation of new blood vessels) by blocking the activation of endothelial cells. These effects suggest that 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has potential as an anticancer and anti-angiogenic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has several advantages as a research tool, including its high potency and selectivity for PKB/Akt, which allows for the specific inhibition of this signaling pathway. However, there are also some limitations to its use, such as its relatively low solubility in water and its potential toxicity at high concentrations.

Direcciones Futuras

There are several future directions for the research on 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether. One potential application is the development of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the potential side effects of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether and the development of strategies to minimize these effects. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether and its downstream targets, as well as its potential interactions with other signaling pathways.

Métodos De Síntesis

The synthesis of 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether involves several steps, including the reaction of 5,6-dimethyl-1H-benzimidazole with p-toluenesulfonyl chloride to form 5,6-dimethyl-1H-benzimidazole-2-sulfonyl chloride. This intermediate is then reacted with 4-iodophenol in the presence of potassium carbonate to give 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether. The overall yield of this synthesis is around 50%.

Aplicaciones Científicas De Investigación

2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been extensively used in scientific research as a tool to study the role of PKB/Akt in various biological processes. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Moreover, 2-[(5,6-dimethyl-1H-benzimidazol-1-yl)sulfonyl]-4-iodophenyl methyl ether has been used to investigate the role of PKB/Akt in insulin signaling, immune response, and neuronal function.

Propiedades

Fórmula molecular

C16H15IN2O3S

Peso molecular

442.3 g/mol

Nombre IUPAC

1-(5-iodo-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C16H15IN2O3S/c1-10-6-13-14(7-11(10)2)19(9-18-13)23(20,21)16-8-12(17)4-5-15(16)22-3/h4-9H,1-3H3

Clave InChI

PVLOGJPBSFLYRO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)I)OC

SMILES canónico

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)I)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.